1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a diethylaminomethyl group, a hydroxyoxolan ring, and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolan ring, the introduction of the diethylaminomethyl group, and the attachment of the methylpyrimidine moiety. Common reagents used in these reactions include diethylamine, formaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine nucleosides with different substituents on the oxolan ring or the pyrimidine moiety. Examples include:
- 5’-amino-5’-deoxythymidine
- 2’,5’-dideoxythymidine
- 5’-O-DMT-2’-fluoro-2’-deoxyuridine
Uniqueness
1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N3O4 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O4/c1-4-16(5-2)8-11-10(18)6-12(21-11)17-7-9(3)13(19)15-14(17)20/h7,10-12,18H,4-6,8H2,1-3H3,(H,15,19,20)/t10?,11-,12-/m1/s1 |
InChI Key |
XKZPULMPOWAQFY-PQDIPPBSSA-N |
Isomeric SMILES |
CCN(CC)C[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Canonical SMILES |
CCN(CC)CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.